3-Methylphenyl 2-oxocyclopentane-1-carboxylate
Description
3-Methylphenyl 2-oxocyclopentane-1-carboxylate (CAS: 150744-43-7) is an organic compound with the molecular formula C₁₃H₁₄O₃, consisting of a 2-oxocyclopentane ring esterified with a 3-methylphenyl group . This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the aromatic methyl substituent and the polar carbonyl group.
Properties
CAS No. |
143662-84-4 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3-methylphenyl) 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-9-4-2-5-10(8-9)16-13(15)11-6-3-7-12(11)14/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
BGWHJYQQJSJHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Procedure
- Reactants : 2-Oxocyclopentanecarboxylic acid, 3-methylphenol, EDC·HCl (1.0 equiv), DMAP (1.0 equiv).
- Solvent : Dichloromethane (DCM).
- Conditions : Stir at room temperature (20–25°C) for 1–4 hours.
- Workup : Quench with aqueous citric acid, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Findings
Mechanistic Insights
EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which undergoes nucleophilic attack by 3-methylphenol. DMAP accelerates the reaction by deprotonating the phenol and stabilizing the transition state.
Acid-Catalyzed Direct Esterification
Traditional esterification employs sulfuric acid (H₂SO₄) as a catalyst to protonate the carboxylic acid and facilitate nucleophilic substitution with 3-methylphenol.
Procedure
- Reactants : 2-Oxocyclopentanecarboxylic acid, 3-methylphenol, H₂SO₄ (5–10 mol%).
- Solvent : Toluene or xylene.
- Conditions : Reflux (110–140°C) with a Dean-Stark trap to remove water.
- Time : 6–24 hours.
Key Findings
- Yield : 70–80% (estimated based on analogous reactions).
- Limitations :
- Prolonged reaction times.
- Potential side reactions (e.g., decomposition of the cyclopentanone ring).
Optimization Strategies
- Solvent : Toluene minimizes thermal decomposition.
- Catalyst Loading : Higher H₂SO₄ concentrations improve reaction rates but risk over-acidification.
Transesterification from Methyl Ester
This method leverages the high-yield synthesis of methyl 2-oxocyclopentanecarboxylate (from diethyl adipate and sodium methoxide) followed by transesterification with 3-methylphenol.
Procedure
- Reactants : Methyl 2-oxocyclopentanecarboxylate, 3-methylphenol, H₂SO₄ (5 mol%).
- Solvent : Toluene.
- Conditions : Reflux (110°C) for 6–8 hours.
- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and distill.
Key Findings
Comparative Analysis of Methods
Analytical Characterization
NMR Data
For 3-methylphenyl 2-oxocyclopentane-1-carboxylate :
Mass Spectrometry
Discussion and Recommendations
- EDC/DMAP is ideal for small-scale, high-purity synthesis.
- Transesterification is cost-effective for large-scale production, leveraging pre-existing methyl ester routes.
- Cyclopentanone Stability : Avoid prolonged heating to prevent ring-opening.
- Future Directions : Explore enzymatic esterification or green solvents (e.g., ionic liquids) for sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
3-Methylphenyl 2-oxocyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methylphenyl 2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Functional Group Diversity : Tyr020’s dihydroxyphenyl group enables hydrogen bonding, critical for its role as a priming-active compound in plants . In contrast, fluorine in methyl 3-fluorocyclopentane-1-carboxylate increases electronegativity, altering reactivity in substitution reactions .
Biological Activity
3-Methylphenyl 2-oxocyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. Its structural characteristics suggest possible interactions with biological targets, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This molecular formula indicates the presence of a methylphenyl group and a cyclopentane carboxylate moiety, which may influence its biological interactions.
1. Inhibitory Properties
Research has indicated that derivatives of cyclopentane carboxylates exhibit significant inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-13. These enzymes are involved in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer and arthritis.
A study highlighted that certain synthesized compounds showed IC50 values in the low nanomolar range for MMP-13 inhibition, with selectivity profiles favoring MMP-13 over other collagenases such as MMP-1 and MMP-2. For instance, a compound structurally related to 3-Methylphenyl 2-oxocyclopentane-1-carboxylate demonstrated an IC50 value of 2.4 nM against MMP-13, indicating potent inhibitory effects .
2. Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds. The stability of these compounds in liver microsomes was evaluated to predict their metabolic fate in vivo. For example, certain derivatives showed a half-life exceeding 20 minutes in human liver microsomes, suggesting favorable metabolic stability .
Case Study 1: MMP Inhibition
A comprehensive study investigated the structure-activity relationship (SAR) of various cyclopentane carboxylates. It was found that modifications to the phenyl ring significantly affected both potency and selectivity towards MMP-13. Compounds with polar substituents on the phenyl ring exhibited enhanced selectivity and potency compared to their non-polar counterparts .
Case Study 2: Stability and Selectivity
Another research effort focused on assessing the stability of these compounds in different species' liver microsomes. The findings indicated that while some compounds demonstrated high stability in rat microsomes (t½ = 34 min), their stability was markedly lower in human microsomes (t½ = 14 min). This discrepancy underscores the importance of species-specific studies in drug development .
Data Tables
| Compound ID | IC50 (nM) | Selectivity Ratio (MMP-13/MMP-X) | Half-Life (min) Human | Half-Life (min) Rat |
|---|---|---|---|---|
| Compound A | 2.4 | >500 | 14 | 34 |
| Compound B | 4.4 | >100 | 13 | 26 |
| Compound C | 1.9 | >1000 | 31 | 42 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
